molecular formula C16H14N2OS B15007894 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone

2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone

Cat. No.: B15007894
M. Wt: 282.4 g/mol
InChI Key: WSQDOMDSOBOPNI-UHFFFAOYSA-N
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Description

2-[(2-Phenylethyl)sulfanyl]-4(3H)-quinazolinone is a substituted quinazolinone derivative featuring a sulfanyl group at position 2 of the quinazolinone core, linked to a phenylethyl moiety. The quinazolinone scaffold is a bicyclic structure comprising fused benzene and pyrimidinone rings, with diverse biological activities attributed to its ability to mimic purine bases and interact with enzymatic targets .

Properties

Molecular Formula

C16H14N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one

InChI

InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19)

InChI Key

WSQDOMDSOBOPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Biological Activity

The compound 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. Quinazolinones have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article focuses on the biological activity of this compound, summarizing key research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H18N2OSC_{22}H_{18}N_2OS. Its structure features a quinazolinone core with a phenylethyl sulfanyl side chain, which is believed to enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinazolinone exhibit significant antimicrobial properties. For example, compounds containing the quinazolone structure have shown effectiveness against various Gram-positive and Gram-negative bacteria. In studies involving similar compounds, the incorporation of specific substituents has been linked to enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antiviral Activity

The antiviral potential of quinazolinone derivatives is noteworthy. A study on related compounds indicated that some derivatives could inhibit viral replication in cell cultures infected with herpes simplex virus and other viruses . The specific mechanisms of action often involve interference with viral entry or replication processes.

Anticancer Activity

Quinazolinones have been recognized for their anticancer properties. In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, some compounds showed growth inhibitory concentrations (GI50) comparable to established chemotherapeutic agents like 5-fluorouracil . The mechanisms often involve apoptosis induction and inhibition of cell proliferation.

Study on Antimicrobial Properties

In a study focused on synthesizing 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, it was found that these compounds exhibited significant antibacterial activity. The study reported that modifications to the arylideneamino group enhanced the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Study on Antiviral Effects

Another investigation into a series of quinazoline derivatives revealed that certain compounds effectively inhibited the replication of several viruses, including the influenza virus and Coxsackie virus B4. This suggests that modifications to the quinazolinone structure can lead to potent antiviral agents .

Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits replication of various viruses
AnticancerExhibits cytotoxic effects in cancer cell lines
Anti-inflammatoryPotentially reduces inflammation in animal models

Comparison with Similar Compounds

Anti-Inflammatory Activity

  • Target Compound: Not directly reported, but 2-substituted quinazolinones like 6,8-disubstituted derivatives (e.g., 2-phenyl-3-benzothiazolyl) show significant COX-2 inhibition (IC₅₀: 1.2–3.8 µM) .
  • Phenolic Derivatives: Exhibit radical scavenging (ABTS⁺ IC₅₀: 12–18 µM) superior to ascorbic acid (IC₅₀: 20 µM) .

Antimicrobial Activity

  • Target Compound: Likely moderate activity; sulfanyl groups in analogs (e.g., 2-methyl-4(3H)-quinazolinone) show MIC values of 8–32 µg/mL against S. aureus .
  • Triazole-Containing Derivatives : Broad-spectrum activity (MIC: 4–16 µg/mL) due to heterocyclic synergy .

Antifungal Activity

  • 7-Cl Derivatives (e.g., UR-9825) : Potent against Candida (MIC: 0.03–0.12 µg/mL), outperforming fluconazole (MIC: 0.5–64 µg/mL) .

Anticancer Activity

  • Pyridyl-Phenoxy Derivatives: Inhibit A549 lung cancer cells (IC₅₀: 9–14 µM) via apoptosis induction .
  • Radioiodinated Derivatives : Used in enzyme-mediated cancer imaging, with PLAP-mediated hydrolysis for targeted therapy .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 2-Ferrocenyl 7-Cl-Triazolylpropyl
LogP ~3.5 (estimated) 2.8 (measured) 4.1 (measured)
Solubility (Water) Low (hydrophobic phenylethyl) Very low (ferrocene) Moderate (triazole)
Half-Life (Rat) Not reported N/A 6 h (rat)

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4(3H)-quinazolinone derivatives, such as 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone?

  • Methodology : The synthesis typically involves cyclization, condensation, or substitution reactions. For example, 2-mercapto-3-phenethylquinazolin-4(3H)-one can react with 2-(2-chloroethyl)isoindole-1,3-dione in acetonitrile with anhydrous K₂CO₃, yielding the target compound in 89% after recrystallization . Other routes include cyclizing acetanthranil (2-methyl-3,1-benzoxazin-4-one) with aryl amines to form 3-aryl-2-methyl derivatives .
  • Key Data :

Reaction TypeReagents/ConditionsYieldReference
SubstitutionK₂CO₃, CH₃CN, reflux89%
CyclizationAcetic acid, reflux70–85%

Q. How is the molecular structure of 4(3H)-quinazolinone derivatives confirmed experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, SC-XRD analysis of 2-[(2-phenylethyl)sulfanyl] derivatives reveals planarity of the quinazolinone core (r.m.s. deviation: 0.057 Å) and intermolecular interactions like C–H···O and π–π stacking . Spectroscopic techniques (¹H/¹³C NMR, IR) and elemental analysis are complementary .

Q. What biological activities are commonly screened for 4(3H)-quinazolinone derivatives?

  • Methodology : Anticonvulsant, antimicrobial, and anti-inflammatory assays are standard. For anticonvulsant activity, maximal electroshock (MES) and subcutaneous metrazol (scMet) tests in rodents are used. Compound 6l (2-[2-oxo-2-(4-pyridyl)ethyl]-3-o-tolyl-4(3H)-quinazolinone) showed ED₅₀ = 25 mg/kg in MES tests . Antimicrobial activity is assessed via MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Research Questions

Q. How do substituents at positions 2 and 3 of the quinazolinone core influence anticonvulsant activity?

  • Structure-Activity Relationship (SAR) :

  • Position 2 : Electron-withdrawing groups (e.g., pyridyl) enhance anticonvulsant potency. 2-[2-Oxo-2-(4-pyridyl)ethyl] derivatives (e.g., 6l) reduce MES-induced seizures with ED₅₀ = 25 mg/kg .
  • Position 3 : Ortho-substituted aryl groups (e.g., o-tolyl, o-Cl-phenyl) lower neurotoxicity (HD₅₀ > 500 mg/kg) while maintaining efficacy .
    • Data Table :
CompoundSubstituent (Position 3)ED₅₀ (MES, mg/kg)Neurotoxicity (HD₅₀, mg/kg)
6lo-Tolyl25>500
8io-Cl-Phenyl30>500

Q. What electrochemical properties are observed in ferrocene-conjugated 4(3H)-quinazolinones?

  • Methodology : Cyclic voltammetry (CV) and density functional theory (DFT) studies reveal single one-electron oxidation events localized at the ferrocene unit. For 2-ferrocenyl-4(3H)-quinazolinone, oxidation occurs at E₁/₂ = 0.45 V (vs. Ag/AgCl), with DFT confirming redox-active ferrocene geometry .

Q. How do intermolecular interactions in crystalline 4(3H)-quinazolinone derivatives affect stability?

  • Crystallographic Insights :

  • C–H···O hydrogen bonds (e.g., C5–H5···O3, 2.46 Å) and π–π stacking (3.8 Å between quinazolinone and isoindole rings) stabilize the lattice .
  • Disorder in solvent molecules (e.g., methanol hemisolvate) may complicate refinement (R factor = 0.062) .

Q. How can researchers resolve contradictions in biological activity data across quinazolinone derivatives?

  • Approach :

Standardize assays : Use consistent models (e.g., MES vs. bicuculline-induced seizures) .

Control substituent effects : Compare analogs with single structural variations (e.g., 3-aryl vs. 3-alkyl groups) .

Validate mechanisms : For example, ferroptosis-inducing compounds (e.g., erastin analogs) require validation via VDAC modulation assays .

Q. What computational tools are used to predict the reactivity of 4(3H)-quinazolinone derivatives?

  • Methodology : DFT calculations optimize molecular geometries and predict redox behavior. For ferrocenyl derivatives, B3LYP/6-31G(d) basis sets replicate SC-XRD bond lengths within 0.02 Å accuracy . Molecular docking studies (e.g., with GABA receptors) rationalize anticonvulsant SAR .

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